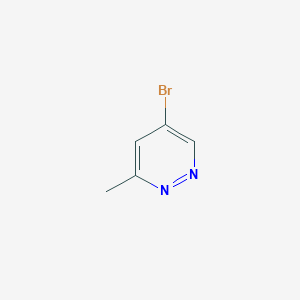
5-Bromo-3-methylpyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-3-methylpyridazine, also known as this compound, is a useful research compound. Its molecular formula is C₅H₅BrN₂ and its molecular weight is 173.01. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Q. Basic: What are the optimal synthetic routes for preparing 5-Bromo-3-methylpyridazine, and how are intermediates characterized?
Answer:
Common synthetic routes involve halogenation or functionalization of pyridazine precursors. For example, bromination of 3-methylpyridazine using brominating agents (e.g., NBS or HBr/H2O2) under controlled conditions can yield the target compound. Intermediate characterization typically employs 1H/13C NMR to confirm regioselectivity and purity, with additional validation via mass spectrometry (MS) and HPLC . For derivatives, boronic acid intermediates (e.g., 2-Bromo-3-methylpyridine-5-boronic acid) are synthesized for cross-coupling reactions, monitored by thin-layer chromatography (TLC) .
Q. Advanced: How can cross-coupling reactions involving this compound be optimized for high regioselectivity?
Answer:
Optimization requires precise control of catalytic systems and reaction conditions. For Suzuki-Miyaura couplings, use Pd(PPh3)4 or PdCl2(dppf) catalysts with stoichiometric bases (e.g., K2CO3) in anhydrous solvents (THF or DMF) at 80–100°C. Regioselectivity challenges arise from steric hindrance at the 3-methyl group; DFT calculations or kinetic studies can predict/reactivity trends. Contradictions in yield data (e.g., 40–85%) may stem from impurities in boronic acid partners, requiring rigorous NMR analysis of reactants .
Q. Basic: What spectroscopic and chromatographic methods are critical for characterizing this compound derivatives?
Answer:
- NMR Spectroscopy : 1H NMR identifies substitution patterns (e.g., methyl group at δ 2.4 ppm; bromine deshields adjacent protons). 13C NMR confirms aromatic carbons and methyl attachment .
- MS : High-resolution MS (HRMS) verifies molecular ion peaks and isotopic patterns (Br has a 1:1 M/M+2 ratio) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% for most intermediates) .
Q. Advanced: How can researchers address low yields in nucleophilic substitution reactions at the bromine site of this compound?
Answer:
Low yields often result from steric hindrance from the 3-methyl group or competing side reactions. Mitigation strategies:
- Use bulky bases (e.g., DBU) to deprotonate nucleophiles and enhance reactivity.
- Employ microwave-assisted synthesis to reduce reaction times and byproduct formation.
- Analyze side products via LC-MS to identify degradation pathways (e.g., dehalogenation or ring-opening). Contradictory reports on solvent efficacy (DMF vs. DMSO) suggest solvent polarity screening is critical .
Q. Basic: What is the reactivity profile of this compound toward common nucleophiles or electrophiles?
Answer:
- Nucleophilic Substitution : Bromine is susceptible to SNAr (nucleophilic aromatic substitution) with amines or thiols under basic conditions (e.g., K2CO3 in DMF). Methyl groups at position 3 direct electrophiles to position 5 .
- Electrophilic Attack : Limited due to electron-withdrawing bromine. Friedel-Crafts alkylation requires Lewis acid catalysts (e.g., AlCl3) but may lead to ring decomposition .
Q. Advanced: What mechanistic insights guide the use of this compound in catalytic C–H activation studies?
Answer:
In Pd-catalyzed C–H functionalization, the bromine acts as a directing group. Mechanistic studies (e.g., deuterium labeling or kinetic isotope effects ) reveal that the methyl group stabilizes transition states via hyperconjugation. Contradictions in regioselectivity (para vs. meta products) arise from competing σ- and π-pathways, resolved using in situ IR spectroscopy to track intermediate formation .
属性
分子式 |
C₅H₅BrN₂ |
|---|---|
分子量 |
173.01 |
同义词 |
5-Bromo-3-methyl-pyridazine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















